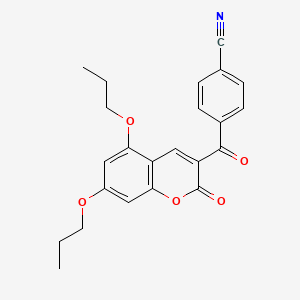
4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile is a complex organic compound with a unique structure that includes a benzopyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzopyran core, followed by the introduction of the propoxy groups and the benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Research could explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzopyran derivatives, such as:
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid
Uniqueness
What sets 4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile apart is its specific substitution pattern, which could confer unique chemical and biological properties. This uniqueness might make it particularly valuable for certain applications, such as the development of novel therapeutic agents or advanced materials.
Propriétés
Numéro CAS |
77016-76-3 |
|---|---|
Formule moléculaire |
C23H21NO5 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
4-(2-oxo-5,7-dipropoxychromene-3-carbonyl)benzonitrile |
InChI |
InChI=1S/C23H21NO5/c1-3-9-27-17-11-20(28-10-4-2)18-13-19(23(26)29-21(18)12-17)22(25)16-7-5-15(14-24)6-8-16/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Clé InChI |
NUDZKVQQXIZGGO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)C#N)C(=C1)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


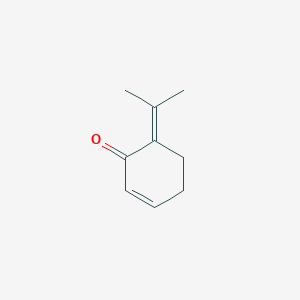


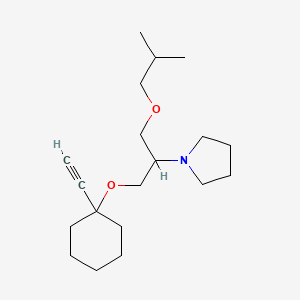
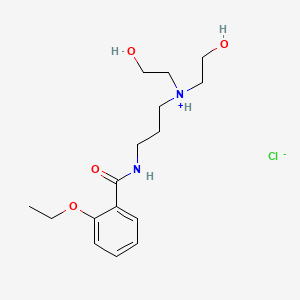
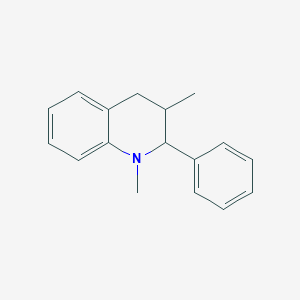
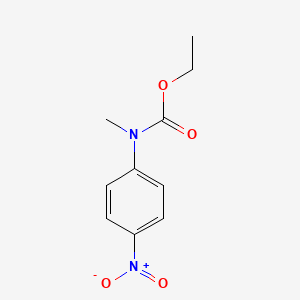


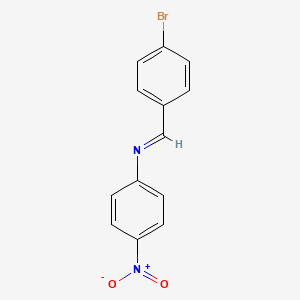

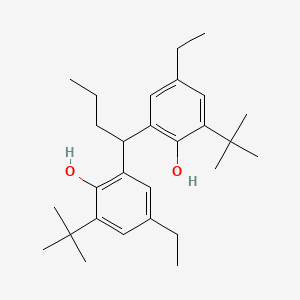
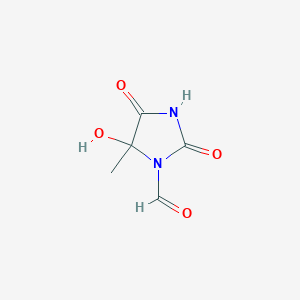
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
